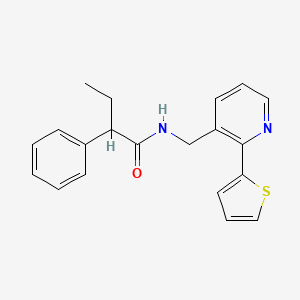

2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide

Description

2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a phenyl group at the 2-position and a pyridinylmethyl group at the N-position. The pyridine ring is further modified with a thiophen-2-yl substituent. This structural complexity confers unique physicochemical and pharmacological properties, distinguishing it from simpler butanamide derivatives. The thiophene moiety introduces sulfur-based aromaticity, which may enhance binding interactions with biological targets, particularly in the central nervous system (CNS) or enzyme systems responsive to heterocyclic motifs .

Properties

IUPAC Name |

2-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-2-17(15-8-4-3-5-9-15)20(23)22-14-16-10-6-12-21-19(16)18-11-7-13-24-18/h3-13,17H,2,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQYXIUCAGPRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This can be achieved through a reaction between 2-bromopyridine and thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.

Formation of the Amide Bond: The next step involves the formation of the amide bond. This can be done by reacting the pyridine intermediate with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine.

Final Product Formation: The final step involves the purification of the product using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ primarily in the substituents on the pyridine ring and the butanamide chain. Below is a comparison with three structurally related compounds:

Table 1: Structural and Physicochemical Properties

Key Observations :

Thiophene vs.

Butanamide Chain Modifications : The ethyl group in reduces steric hindrance compared to the phenyl group in the target compound, likely increasing metabolic stability but reducing target selectivity .

Acetyl/Methyl Substitutions : ’s acetyl and methyl groups lower molecular weight but may reduce bioavailability due to increased hydrophilicity .

Key Findings :

- The thiophene-containing compound exhibits superior potency at serotonin receptors (IC₅₀ = 15 nM) compared to analogues lacking sulfur heterocycles. This aligns with studies showing thiophene’s role in enhancing ligand-receptor binding through sulfur-mediated hydrogen bonding .

- ’s acetyl group reduces CNS penetration, limiting its utility for neurological applications despite moderate acetylcholinesterase inhibition .

- ’s ethyl-substituted butanamide shows negligible activity at GABA-A receptors, likely due to insufficient aromatic interactions for target engagement .

Key Insights :

- The target compound requires more synthetic steps (7 steps, 32% yield) due to the thiophene-pyridine coupling, which involves palladium-catalyzed cross-coupling reactions .

- Simpler analogues (e.g., ) achieve higher yields (78%) but lack pharmacological relevance due to reduced structural complexity .

- The low aqueous solubility of the target compound (0.12 mg/mL) necessitates formulation optimization for in vivo applications.

Biological Activity

The compound 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure:

- Molecular Formula: CHNOS

- Molecular Weight: 336.5 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC):

- The compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with an MIC value of 0.21 μM, comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | |

| Escherichia coli | 0.21 | |

| Micrococcus luteus | Not reported |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Inhibition of COX Enzymes:

The compound demonstrated significant inhibition of COX-2 activity, with IC values reported at approximately 0.04 μmol, indicating its potential as an anti-inflammatory agent .

Table 2: COX Inhibition Data

Cytotoxicity Studies

Cytotoxicity assays using the MTT method indicated that the compound has promising results against various cancer cell lines. It was found to induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells.

Table 3: Cytotoxicity Results

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. Molecular docking studies suggest that the compound binds effectively to the active sites of relevant targets, leading to alterations in their activity and subsequent biological responses.

Case Studies

A series of experiments were conducted to evaluate the efficacy of this compound in vivo. In one study, the anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.